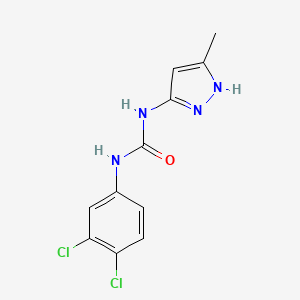
1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a methylpyrazolyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 3-methyl-1H-pyrazole-5-carboxylic acid.
Formation of Urea Derivative: The 3,4-dichloroaniline is reacted with phosgene to form 3,4-dichlorophenyl isocyanate.
Coupling Reaction: The 3,4-dichlorophenyl isocyanate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form the desired urea derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly as an inhibitor of specific enzymes or receptors.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, leading to a disruption of their normal function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)urea can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-(1H-pyrazol-5-yl)urea: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-4-yl)urea: This compound has the methyl group on a different position of the pyrazole ring, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-4-10(17-16-6)15-11(18)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZVANKTJPXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
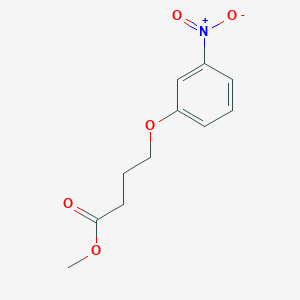
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)

![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
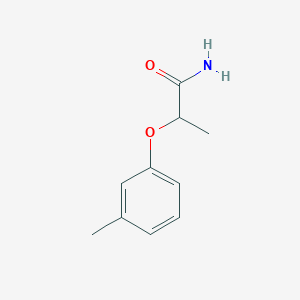
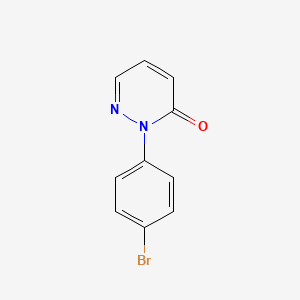


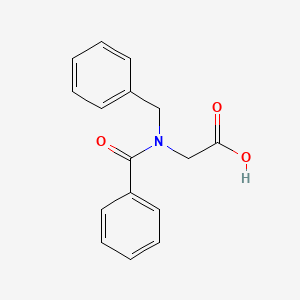
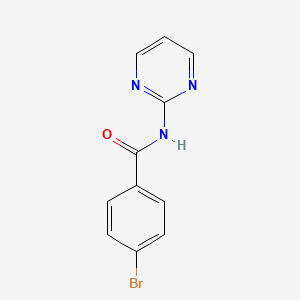

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
![potassium;[2-nitro-3-oxo-3-[4-(trifluoromethyl)anilino]prop-1-enylidene]azanide](/img/structure/B6614354.png)
